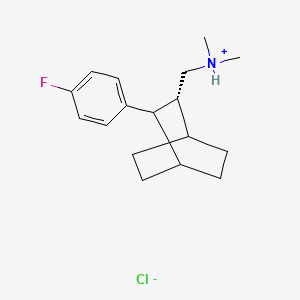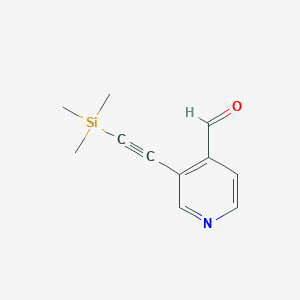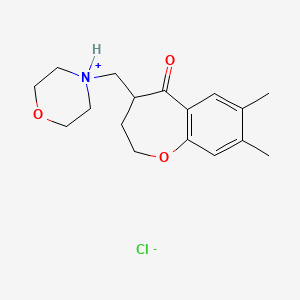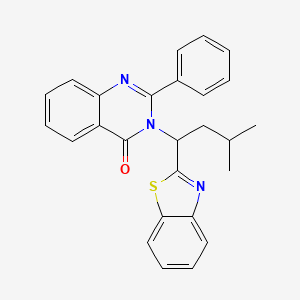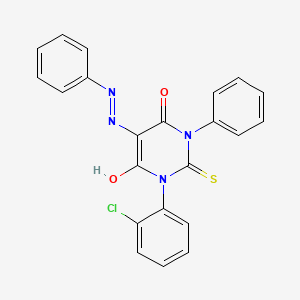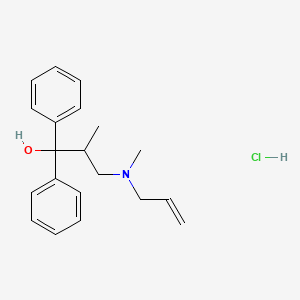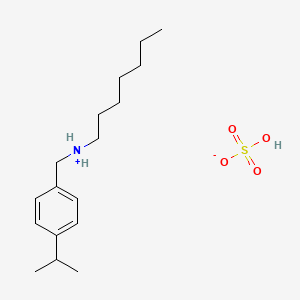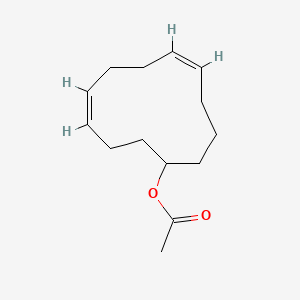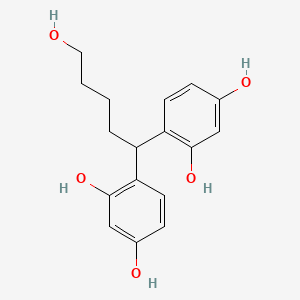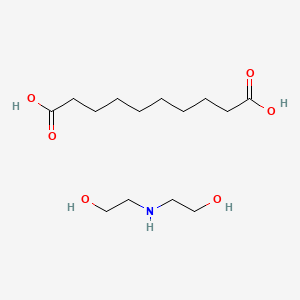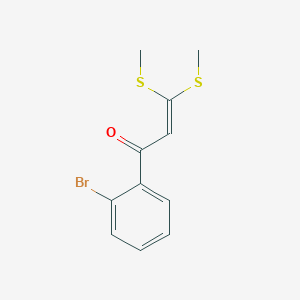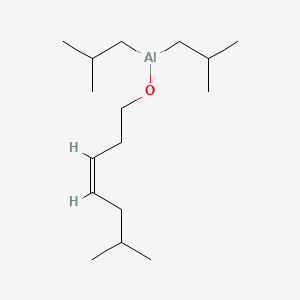
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- is an organoaluminum compound. Organoaluminum compounds are widely used in organic synthesis and industrial applications due to their unique reactivity and ability to form stable complexes with various ligands. This particular compound features a central aluminum atom coordinated to a (3Z)-6-methyl-3-hepten-1-olato ligand and two 2-methylpropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- typically involves the reaction of aluminum alkyls with the corresponding alcohol. For instance, the reaction of triisobutylaluminum with (3Z)-6-methyl-3-hepten-1-ol under controlled conditions can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides or hydroxides.
Reduction: It can act as a reducing agent in certain reactions, particularly in the reduction of carbonyl compounds.
Substitution: The ligands attached to the aluminum atom can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL) are often used.
Substitution: Ligand exchange reactions can be facilitated by the use of Lewis bases or other coordinating ligands.
Major Products Formed
Oxidation: Aluminum oxides or hydroxides.
Reduction: Reduced organic compounds such as alcohols or amines.
Substitution: New organoaluminum compounds with different ligands.
Scientific Research Applications
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydroalumination.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- involves the coordination of the aluminum atom with various substrates. The aluminum center can act as a Lewis acid, facilitating the activation of electrophiles and nucleophiles in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Triisobutylaluminum: A similar organoaluminum compound with three isobutyl groups.
Diisobutylaluminum hydride (DIBAL): A reducing agent used in organic synthesis.
Aluminum isopropoxide: Used as a catalyst and reagent in organic synthesis.
Uniqueness
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in chemical reactions
Properties
CAS No. |
68892-19-3 |
|---|---|
Molecular Formula |
C16H33AlO |
Molecular Weight |
268.41 g/mol |
IUPAC Name |
[(Z)-6-methylhept-3-enoxy]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C8H15O.2C4H9.Al/c1-8(2)6-4-3-5-7-9;2*1-4(2)3;/h3-4,8H,5-7H2,1-2H3;2*4H,1H2,2-3H3;/q-1;;;+1/b4-3-;;; |
InChI Key |
VEPXDOWYZYVTMC-FGSKAQBVSA-N |
Isomeric SMILES |
CC(C)C/C=C\CCO[Al](CC(C)C)CC(C)C |
Canonical SMILES |
CC(C)CC=CCCO[Al](CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
